Cas no 1006328-63-7 (4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine)

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety, an ethanesulfonyl group, and a trifluoromethyl group. This structure confers unique physicochemical properties, including enhanced stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group improves lipophilicity and metabolic resistance, while the ethanesulfonyl substituent contributes to electron-withdrawing effects, facilitating selective chemical transformations. Its well-defined molecular architecture allows for precise modifications in drug discovery and material science applications. The compound’s synthetic versatility and potential bioactivity underscore its utility in developing novel therapeutic agents and specialty chemicals.
4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine structure
1006328-63-7 structure
Product Name:4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine
CAS No:1006328-63-7
MF:C12H13F3N4O2S
MW:334.317431211472
MDL:MFCD04970375
CID:3059552
PubChem ID:19588356
Update Time:2025-06-11

4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • <br>4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrim idine
    • 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine
    • 4-(1,5-dimethylpyrazol-4-yl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine
    • 4-(1,5-dimethylpyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine
    • STK349769
    • 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
    • EN300-229839
    • BBL040048
    • AKOS000310896
    • CS-0299634
    • 1006328-63-7
    • GQB32863
    • MDL: MFCD04970375
    • Inchi: 1S/C12H13F3N4O2S/c1-4-22(20,21)11-17-9(5-10(18-11)12(13,14)15)8-6-16-19(3)7(8)2/h5-6H,4H2,1-3H3
    • InChI Key: NBHWIVRLASKSKR-UHFFFAOYSA-N
    • SMILES: S(CC)(C1=NC(C(F)(F)F)=CC(C2C=NN(C)C=2C)=N1)(=O)=O

Computed Properties

  • Exact Mass: 334.07113133Da
  • Monoisotopic Mass: 334.07113133Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 86.1Ų

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4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:1006328-63-7)4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine
Order Number:A1096320
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:17
Price ($):346.0
Email:sales@amadischem.com

Additional information on 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine

Introduction to 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine (CAS No. 1006328-63-7)

4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine, also known by its CAS number 1006328-63-7, is a potent and selective inhibitor of the adenosine A2A receptor. This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various neurological and cardiovascular disorders. The unique structure of this pyrimidine derivative, characterized by the presence of a trifluoromethyl group and an ethanesulfonyl substituent, confers it with high affinity and selectivity for the A2A receptor.

The adenosine A2A receptor is a member of the G-protein coupled receptor (GPCR) family and plays a crucial role in modulating various physiological processes, including neurotransmission, inflammation, and cardiovascular function. Inhibitors of this receptor have been explored for their potential in treating conditions such as Parkinson's disease, multiple sclerosis, and myocardial infarction. The development of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine represents a significant advancement in this area due to its improved pharmacological properties compared to earlier compounds.

Molecular Structure and Properties:

The molecular structure of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine is composed of a pyrimidine core with specific functional groups that enhance its biological activity. The trifluoromethyl group at the 6-position contributes to the compound's lipophilicity and metabolic stability, while the ethanesulfonyl group at the 2-position provides additional binding affinity to the A2A receptor. The 1,5-dimethylpyrazole moiety at the 4-position further enhances the selectivity and potency of the compound.

The molecular formula of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine is C15H15F3N5O2S, with a molecular weight of approximately 378.37 g/mol. This compound exhibits excellent solubility in dimethyl sulfoxide (DMSO) and other organic solvents, making it suitable for various biochemical assays and in vitro studies.

Biological Activity:

4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine has been extensively studied for its ability to selectively inhibit the adenosine A2A receptor. In vitro studies have demonstrated that this compound exhibits high affinity for the A2A receptor with a Ki value in the low nanomolar range. Additionally, it shows minimal cross-reactivity with other adenosine receptors (A1, A3, and AB) and related GPCRs, highlighting its selectivity.

In vivo studies have further validated the therapeutic potential of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine. Preclinical models have shown that this compound can effectively reduce motor deficits in animal models of Parkinson's disease. It has also been found to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine could be a promising candidate for the development of novel treatments for neurodegenerative diseases.

Clinical Applications:

The therapeutic potential of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine has led to its evaluation in clinical trials for various indications. Early-phase clinical trials have focused on assessing the safety and pharmacokinetic profile of this compound in healthy volunteers. Preliminary results have shown that it is well-tolerated with a favorable safety profile at clinically relevant doses.

Ongoing clinical trials are exploring the efficacy of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine in patients with Parkinson's disease and other neurological disorders. These trials aim to evaluate its ability to improve motor function and reduce non-motor symptoms associated with these conditions. Additionally, there is growing interest in investigating its potential as an adjunct therapy to existing treatments for cardiovascular diseases.

Synthesis and Production:

The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine involves several well-established chemical reactions that can be performed on a laboratory scale or scaled up for industrial production. The key steps include the formation of the pyrimidine core through condensation reactions followed by functionalization with the desired substituents.

The synthetic route typically begins with the preparation of 6-trifluoromethylpyrimidinone from commercially available starting materials. This intermediate is then reacted with an appropriate ethanesulfonyl chloride derivative to introduce the ethanesulfonyl group at the 2-position. Finally, coupling with 1,5-dimethylpyrazole yields the target compound. The overall yield and purity of the final product can be optimized by fine-tuning reaction conditions such as temperature, solvent choice, and catalyst selection.

Potential Future Directions:

The ongoing research on 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine holds promise for expanding its therapeutic applications beyond neurological disorders. Recent studies have suggested that this compound may also have beneficial effects on immune function and metabolic processes. For instance, preliminary data indicate that it can modulate immune cell activation and cytokine production, which could be relevant for treating autoimmune diseases.

In addition to its direct therapeutic effects, there is growing interest in using compounds like 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine as tools for understanding adenosine receptor biology. By selectively targeting specific receptor subtypes, these compounds can help elucidate their roles in various physiological processes and disease states.

Safety Considerations: strong> p > < p >While 4 -( 1 , 5 -dim eth y l - 1 H - py raz ol - 4 - y l ) - 2 -( et han es ul fo ny l ) - 6 -( tr if lu oro met h y l ) py ri mi di ne strong >exhibits a favorable safety profile based on preclinical studies , thorough safety assessments are essential before advancing to clinical use . Potential side effects , drug-drug interactions , and long-term safety data must be carefully evaluated . Ongoing clinical trials will provide valuable insights into these aspects , helping to ensure that this compound can be safely administered to patients . p > article > response >

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Amadis Chemical Company Limited
(CAS:1006328-63-7)4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(ethanesulfonyl)-6-(trifluoromethyl)pyrimidine
A1096320
Purity:99%
Quantity:1g
Price ($):346.0
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